![molecular formula C14H16N2O2 B3323621 5-苄基-2-甲基四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮 CAS No. 165893-95-8](/img/structure/B3323621.png)
5-苄基-2-甲基四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮
描述
5-benzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (BMTHP) is a heterocyclic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. It was first synthesized in 1990 and has since been the subject of numerous scientific studies. BMTHP has been found to possess a number of unique properties that make it an attractive tool for laboratory experiments and research projects.
科学研究应用
分子结构和颜料应用
5-苄基-2-甲基四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮及其类似物因其分子结构和作为颜料的潜在应用而受到研究。藤井等人(2002 年)进行了 X 射线分析以了解氮原子上的大取代基对分子结构的影响。研究发现,苄基团的连接不会显着影响生色团的几何形状,这表明由于其生色团结构的稳定性,在颜料应用中具有潜在的实用性 (Fujii et al., 2002)。
合成和结构分析
Moroz 等人(2018 年)的研究重点是硝酮与 1H-吡咯-2,3-二酮的非对映选择性 1,3-偶极环加成反应,从而生成取代的吡咯并[3,2-d]异恶唑。详细介绍了吡咯并[3,2-d]异恶唑特定衍生物的合成过程和结构解析,这对于了解这些化合物的化学性质和潜在应用至关重要 (Moroz et al., 2018)。
光伏和半导体应用
肖等人(2014 年)的一项研究合成了基于取代苯并二噻吩的新共轭聚合物,其中包含吡咯并[3,4-c]吡咯-1,4-二酮等化合物作为受体构建单元。研究了这些合成聚合物的热学、光学、电化学和光伏特性,突出了它们在光伏应用中的潜力 (Xiao et al., 2014)。
袁等人(2012 年)设计了低带隙供体-受体共聚物,以提高有机场效应晶体管和聚合物太阳能电池的性能。这项研究强调了吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮等化合物分子设计的意义,在开发高效电子和光伏器件方面 (Yuan et al., 2012)。
作用机制
- The primary targets of this compound are not yet fully elucidated. However, it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. Such compounds have exhibited diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Medicinal chemistry researchers can use this information to design and synthesize new leads for treating various diseases . 🌟
属性
IUPAC Name |
5-benzyl-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-13(17)11-8-16(9-12(11)14(15)18)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDOXGOCEIAQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142966 | |
| Record name | Tetrahydro-2-methyl-5-(phenylmethyl)pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165893-95-8 | |
| Record name | Tetrahydro-2-methyl-5-(phenylmethyl)pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165893-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-methyl-5-(phenylmethyl)pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B3323538.png)
![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323543.png)
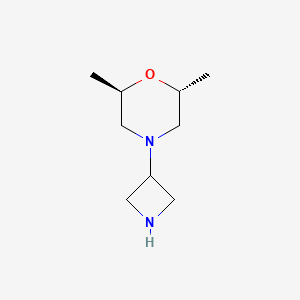
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3323553.png)
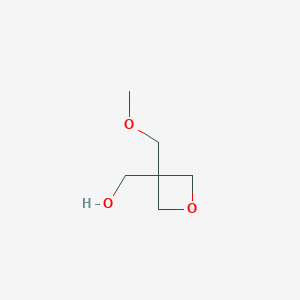
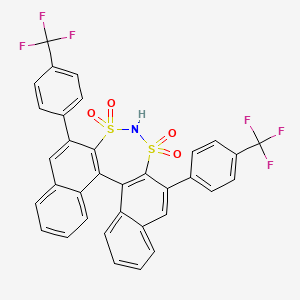
![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)


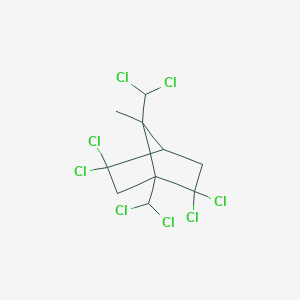
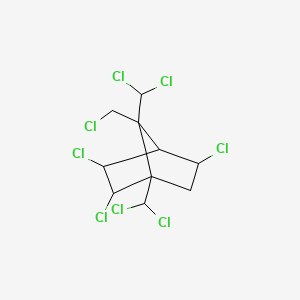

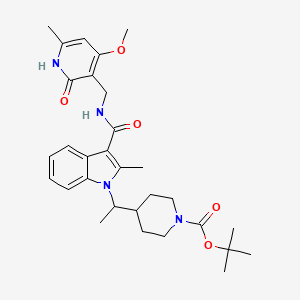
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)